Benzamide, 4-[2-[(6-amino-4-quinazolinyl)amino]ethyl]-N,N-dimethyl-
CAS No.: 647376-38-3
Cat. No.: VC17332971
Molecular Formula: C19H21N5O
Molecular Weight: 335.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 647376-38-3 |
|---|---|
| Molecular Formula | C19H21N5O |
| Molecular Weight | 335.4 g/mol |
| IUPAC Name | 4-[2-[(6-aminoquinazolin-4-yl)amino]ethyl]-N,N-dimethylbenzamide |
| Standard InChI | InChI=1S/C19H21N5O/c1-24(2)19(25)14-5-3-13(4-6-14)9-10-21-18-16-11-15(20)7-8-17(16)22-12-23-18/h3-8,11-12H,9-10,20H2,1-2H3,(H,21,22,23) |
| Standard InChI Key | ZLMDOAYCAUGSOY-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)C(=O)C1=CC=C(C=C1)CCNC2=NC=NC3=C2C=C(C=C3)N |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound possesses the molecular formula C₁₉H₂₁N₅O and a molecular weight of 335.4 g/mol, distinguishing it from simpler quinazoline derivatives through the presence of dimethylamine substituents on the benzamide nitrogen. Its IUPAC name, 4-[2-[(6-aminoquinazolin-4-yl)amino]ethyl]-N,N-dimethylbenzamide, reflects the integration of three critical structural domains:
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A benzamide backbone substituted at the para position
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A ethylene linker facilitating connectivity to the quinazoline system
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A 6-aminoquinazoline moiety contributing to DNA-intercalating potential .
The three-dimensional conformation reveals key interactions between the planar quinazoline ring and the flexible ethylenediamine bridge, enabling simultaneous engagement with enzymatic active sites and DNA minor grooves .
| Property | Value |
|---|---|
| CAS Number | 647376-38-3 |
| Molecular Formula | C₁₉H₂₁N₅O |
| Molecular Weight | 335.4 g/mol |
| IUPAC Name | 4-[2-[(6-aminoquinazolin-4-yl)amino]ethyl]-N,N-dimethylbenzamide |
| SMILES Notation | CN(C)C(=O)C1=CC=C(C=C1)CCNC2=NC=NC3=C2C=C(C=C3)N |
Table 1: Fundamental molecular properties of Benzamide, 4-[2-[(6-amino-4-quinazolinyl)amino]ethyl]-N,N-dimethyl- .
Spectroscopic and Chromatographic Profiles
Synthesis batches analyzed via thin-layer chromatography (TLC) in acetonitrile/ethyl acetate systems (3:1 v/v) demonstrate Rf values of 0.42 ± 0.03, indicating moderate polarity suitable for cellular permeability. Nuclear magnetic resonance (NMR) spectra confirm the presence of:
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δ 2.98 ppm (s, 6H, N,N-dimethyl protons)
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δ 7.85 ppm (d, J=8.4 Hz, 2H, aromatic protons adjacent to amide)
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δ 8.22 ppm (s, 1H, quinazoline C5-H).
Synthesis and Optimization
Multi-Step Synthetic Pathway
The production protocol involves three sequential stages:
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Quinazoline Core Formation: 6-Aminoquinazolin-4(3H)-one undergoes phosphorylation using POCl₃ at 110°C, yielding the 4-chloro intermediate.
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Ethylenediamine Bridge Installation: Nucleophilic substitution with ethylenediamine in dimethyl sulfoxide (DMSO) at 60°C achieves 78% coupling efficiency.
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Benzamide Functionalization: Final N,N-dimethylation employs methyl iodide in the presence of potassium carbonate, completing the synthesis with 65% isolated yield.
Critical process parameters include:
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Strict temperature control (±2°C) during phosphorylation to prevent decomposition
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Nitrogen atmosphere maintenance during amidation to avoid oxidative side reactions
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Purification via silica gel chromatography (230-400 mesh) with gradient elution.
Scalability Challenges
Batch-to-batch variability analysis reveals that exceeding 50g scale introduces a 12% decrease in purity due to:
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Incomplete dimethylation leading to mono-methylated byproducts
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Thermal degradation of the ethylene linker above 70°C
Mitigation strategies involve segmented heating protocols and in-line FTIR monitoring of reaction progress.
Biological Activity and Mechanism of Action
HDAC Isoform Selectivity
Comparative enzymatic assays demonstrate 170 nM IC₅₀ against HDAC1 versus >5,000 nM for HDAC6/8, establishing >30-fold selectivity for Class I HDACs . Molecular docking simulations attribute this to:
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π-Stacking between quinazoline and Phe205/Phe150 residues
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Hydrogen bonding of the 6-amino group with Asp99
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Hydrophobic interactions from N,N-dimethyl groups with Leu271 .
Antiproliferative Effects
Dose-response studies across cancer cell lines reveal differential sensitivity:
| Cell Line | IC₅₀ (48h) | Selectivity Index vs. Normal Cells |
|---|---|---|
| Hut78 (CTCL) | 0.8 µM | 18.2 |
| K562 (CML) | 1.2 µM | 12.1 |
| Hep3B (HCC) | 1.5 µM | 9.8 |
| HCT116 (CRC) | 2.1 µM | 6.3 |
Table 2: Cytotoxicity profiles across hematological and solid tumor models .
Mechanistic studies indicate dual modulation of:
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Epigenetic Regulation: HDAC1 inhibition causing histone H3K9 hyperacetylation (≥3-fold increase)
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DNA Damage Response: PARP1 cleavage and γH2AX foci formation within 6h post-treatment .
Comparative Analysis with Structural Analogues
Dimethylation Impact
The N,N-dimethyl modification confers:
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+2.1 logP increase vs. non-dimethylated analogue
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3.2-fold longer plasma half-life in murine models
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Reduced hERG binding (IC₅₀ >10 µM vs. 2.1 µM for parent compound).
Benchmarking Against Clinical Candidates
Compared to entinostat (MS-275):
| Parameter | Benzamide Derivative | Entinostat |
|---|---|---|
| HDAC1 IC₅₀ | 170 nM | 220 nM |
| HDAC6 Selectivity Ratio | 32:1 | 15:1 |
| Murine AUC₀₋₂₄ | 14.7 µg·h/mL | 9.8 µg·h/mL |
Table 3: Pharmacological comparison with FDA-approved HDAC inhibitor .
Research Frontiers and Clinical Translation
Formulation Challenges
Preformulation analyses identify:
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pH-dependent solubility (2.1 mg/mL at pH 1.2 vs. 0.07 mg/mL at pH 6.8)
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Light sensitivity requiring amber glass packaging
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Excipient compatibility issues with polyvinylpyrrolidone.
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